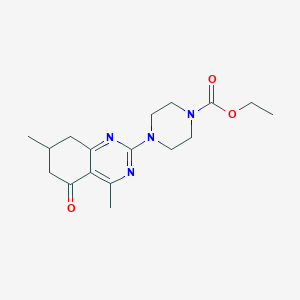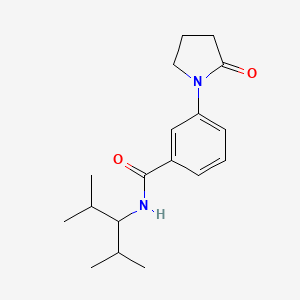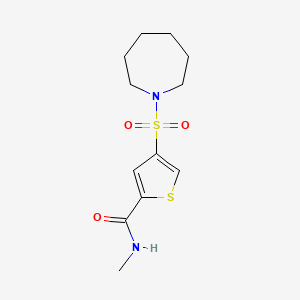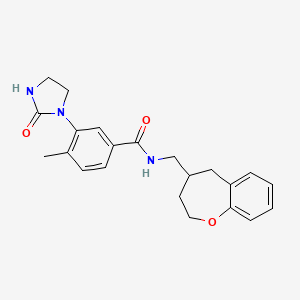![molecular formula C15H23N3O3 B5570424 4-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5570424.png)
4-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-[(6-Isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol involves multicomponent reactions. For instance, Ibberson et al. (2023) described a catalyst-free synthesis of related pyrimidine derivatives using ethanol-mediated conditions, emphasizing the importance of green chemistry in such syntheses (Ibberson et al., 2023).
Molecular Structure Analysis
The molecular structure of these compounds can be complex. Ali et al. (2021) provided insights into the structure of arylsulfonylated 2-amino-6-methylpyrimidin derivatives, highlighting the use of X-ray diffraction and theoretical calculations for structural determination (Ali et al., 2021).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, leading to diverse derivatives. Mohammad et al. (2023) discussed the preparation of oxazepine derivatives from 6-methyl 2-thiouracil, showing the versatility of such compounds in forming new chemical structures (Mohammad et al., 2023).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their characterization. Guo et al. (2022) synthesized 6-chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione and analyzed its physical properties using various spectroscopic techniques (Guo et al., 2022).
Chemical Properties Analysis
Chemical properties, such as reactivity, stability, and functional group behavior, are key to understanding these compounds. Erkin and Yurieva (2021) explored the chemical properties of pyrimidine derivatives, providing insights into their reactivity and potential applications (Erkin & Yurieva, 2021).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has focused on synthesizing new heterocyclic compounds, including oxazepine derivatives, and evaluating their biological activities. A study by Mohammad et al. (2017) discussed the synthesis of new 1,3-oxazepine derivatives starting from 6-methyl 2-thiouracil. These compounds were tested for their antimicrobial activity against various bacterial strains, showing significant antibacterial properties Mohammad, Ahmed, & Mahmoud, 2017.
Catalysis and Asymmetric Synthesis
Wu et al. (2017) detailed the use of a chiral palladium catalyst for the enantioselective β-C–H functionalization of isobutyric acid-derived substrates. This method enables the construction of α-chiral centers, demonstrating the potential of such compounds in asymmetric synthesis and catalysis Wu, Shen, He, Wang, Zhang, Shao, Zhu, Mapelli, Qiao, & Poss, 2017.
Anticancer and Anti-inflammatory Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines with evaluated anticancer and anti-5-lipoxygenase activities. The structure-activity relationship (SAR) analysis of these compounds suggests their potential as therapeutic agents Rahmouni, Souiei, Belkacem, Romdhane, & Bouajila, 2016.
Corrosion Inhibition
Farag, Migahed, & Badr (2019) explored the application of certain heterocyclic compounds as corrosion inhibitors. Their study found that these compounds could significantly protect carbon steel against corrosion in acidic environments, highlighting their potential in industrial applications Farag, Migahed, & Badr, 2019.
Photophysical Properties
Hadad et al. (2011) investigated the optical properties of a series of pyrimidines, revealing their potential as colorimetric and luminescent pH sensors. The study underscored the importance of heterocyclic compounds in developing new materials for sensing applications Hadad, Achelle, García-Martínez, & Rodríguez‐López, 2011.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(6-hydroxy-1,4-oxazepan-4-yl)-[2-methyl-6-(2-methylpropyl)pyrimidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-10(2)6-12-7-14(17-11(3)16-12)15(20)18-4-5-21-9-13(19)8-18/h7,10,13,19H,4-6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRLAZRTEUOUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(=O)N2CCOCC(C2)O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4,6-dimethyl-2-pyrimidinyl)-5-isopropenyl-3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5570343.png)
![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenemalononitrile](/img/structure/B5570349.png)

![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5570379.png)

![2-{[(2-hydroxyethyl)amino]methyl}-2-adamantanol hydrochloride](/img/structure/B5570390.png)
![N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea](/img/structure/B5570405.png)

![3-ethyl-4-methyl-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5570434.png)


![1-cyclopentyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5570452.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5570455.png)
![N-[4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5570457.png)